molecular formula C16H13ClO4 B3012020 2-Ethoxy-4-formylphenyl 2-chlorobenzoate CAS No. 381674-61-9

2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Cat. No. B3012020
CAS RN: 381674-61-9
M. Wt: 304.73
InChI Key: HNCJYVKMLOSXJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate can be inferred to some extent from the related compounds mentioned in the papers. For instance, the presence of substituents such as ethoxy and formyl groups would influence the electron density and chemical reactivity of the benzene ring. X-ray powder diffractometry, as used in the characterization of TKS159 polymorphs , could be a technique applicable for analyzing the crystalline structure of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate would likely be influenced by its functional groups. For example, the ethoxy group could confer some degree of solubility in organic solvents, while the formyl group could be involved in hydrogen bonding, affecting the compound's boiling point and melting point. The papers do not provide specific data on this compound, but techniques such as thermal analysis and spectroscopy, as used for TKS159 , could be employed to determine these properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Liquid Crystalline Properties : Research by Thaker et al. (2012) focused on synthesizing mesogenic homologous series containing 2,6-disubstituted naphthalene and studying their mesomorphic properties. They synthesized compounds using a central linkage of Schiff base-ester and characterized them through various spectroscopic methods. The study provided insights into the liquid crystalline behavior of these compounds (Thaker et al., 2012).

Synthetic Applications in Organic Chemistry

  • Synthesis of Celebrex® (Celecoxib) : Sommer et al. (2017) described the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a building block for preparing trifluoromethyl-substituted heteroarenes. This methodology was applied to synthesize Celebrex®, demonstrating the utility of such compounds in organic synthesis (Sommer et al., 2017).

Environmental and Biological Applications

  • Biodegradation of Chlorinated Compounds : Arensdorf and Focht (1995) studied the bacterial degradation of chlorinated biphenyls, which involved the transformation of 4-chlorobenzoate to 4-chlorocatechol. This research provides insight into microbial pathways for the degradation of chlorinated compounds, relevant to environmental cleanup and bioremediation (Arensdorf & Focht, 1995).

Photophysical Properties

  • Luminescent Molecular-Scale Hybrids : Yan and Wang (2007) modified 2-chlorobenzoic acid to create organic-inorganic hybrid materials with luminescent properties. Their research highlights the potential of such compounds in developing materials with specific photophysical properties, useful in optoelectronics (Yan & Wang, 2007).

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCJYVKMLOSXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-formylphenyl 2-chlorobenzoate

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